molecular formula C14H11FO4 B6402287 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid CAS No. 1261952-82-2

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid

Cat. No.: B6402287
CAS No.: 1261952-82-2
M. Wt: 262.23 g/mol
InChI Key: CKZAHACEPNWNOT-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-3-methoxyphenylboronic acid.

    Suzuki Coupling Reaction: This boronic acid undergoes a Suzuki coupling reaction with 2-hydroxybenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the fluoro group, potentially replacing it with a hydrogen atom.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the fluoro or methoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products:

    Oxidation: Formation of 4-(2-formyl-3-methoxyphenyl)-2-hydroxybenzoic acid.

    Reduction: Formation of 4-(3-methoxyphenyl)-2-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme kinetics and interactions.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the overall activity of the compound.

Comparison with Similar Compounds

  • 4-(2-Fluoro-3-methoxyphenyl)boronic acid
  • 2-Fluoro-3-methoxyphenylboronic acid
  • 4-Chloro-3-methoxyphenylboronic acid

Comparison:

  • 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid is unique due to the presence of both a fluoro and methoxy group on the phenyl ring, combined with a hydroxybenzoic acid moiety. This combination imparts distinct chemical and biological properties.
  • 4-(2-Fluoro-3-methoxyphenyl)boronic acid and 2-Fluoro-3-methoxyphenylboronic acid lack the hydroxybenzoic acid moiety, which may result in different reactivity and applications.
  • 4-Chloro-3-methoxyphenylboronic acid has a chloro group instead of a fluoro group, which can significantly alter its chemical behavior and interactions.

Properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-12-4-2-3-9(13(12)15)8-5-6-10(14(17)18)11(16)7-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZAHACEPNWNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690072
Record name 2'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-82-2
Record name 2'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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